molecular formula C7H8OS B121107 2-Ethyl-3-formylthiophene CAS No. 156386-50-4

2-Ethyl-3-formylthiophene

Cat. No. B121107
M. Wt: 140.2 g/mol
InChI Key: BZJVXWRAUTYFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-formylthiophene is a heterocyclic organic compound with a molecular formula of C8H8OS. It is commonly used in scientific research due to its unique chemical properties and potential applications in various fields. In

Scientific Research Applications

2-Ethyl-3-formylthiophene has been extensively studied due to its potential applications in various fields. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials science applications. It has also been studied for its potential use in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism Of Action

The mechanism of action of 2-Ethyl-3-formylthiophene is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for proper neurological function. It has also been shown to interact with various receptors in the body, including the cannabinoid receptor CB1 and the GABA receptor.

Biochemical And Physiological Effects

2-Ethyl-3-formylthiophene has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethyl-3-formylthiophene in lab experiments is its unique chemical properties, which make it useful for the synthesis of various compounds and materials. However, one limitation is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of 2-Ethyl-3-formylthiophene. One area of research could be the development of new synthetic methods for the compound, which could improve the yield and efficiency of the synthesis process. Another area of research could be the exploration of its potential use in the development of new materials for use in organic electronics. Additionally, further research could be done to explore its potential use in the treatment of neurodegenerative diseases.

properties

CAS RN

156386-50-4

Product Name

2-Ethyl-3-formylthiophene

Molecular Formula

C7H8OS

Molecular Weight

140.2 g/mol

IUPAC Name

2-ethylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3

InChI Key

BZJVXWRAUTYFQJ-UHFFFAOYSA-N

SMILES

CCC1=C(C=CS1)C=O

Canonical SMILES

CCC1=C(C=CS1)C=O

synonyms

3-Thiophenecarboxaldehyde, 2-ethyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-ethylthiophene, A7, (8.9 g, 0.0465 mol) in 50 mL of diethyl ether was cooled to -78° C., and a solution of n-BuLi (29.0 mL, 1.6M) in hexanes was added dropwise. When the addition was complete, the reaction was stirred at -78° C. for 5 min. Then DMF (5.1 g, 0.070 mol) was cannulated into the reaction mixture which was allowed to warm to ambient temperature and was stirred overnight. The reaction was quenched with water and extracted twice with diethyl ether. The organic extracts were combined, washed with twice with water and then brine and dried (MgSO4). The solution was filtered and concentrated to provide an oil which was purified on flash silica gel with 97.5:2.5 hexanes:diethyl ether to give 1.66 g (25%) of 2-ethylthiophene-3-carboxaldehyde, B7. The 1H NMR in CDCl3 supported the desired product structure. ##STR55##
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
A7
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 mL
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reactant
Reaction Step Two
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
Reaction Step Two
Name
Quantity
5.1 g
Type
reactant
Reaction Step Three

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